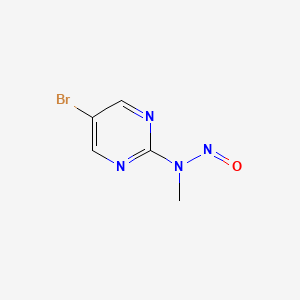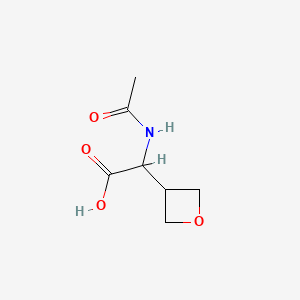
2-Acetamido-2-(oxetan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-(oxetan-3-yl)acetic acid is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamido group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring through epoxide opening reactions. One common method involves the use of trimethyloxosulfonium iodide to convert carbonyl compounds into oxetanes via epoxide intermediates . The reaction conditions often require moderate heating to facilitate the ring formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar epoxide opening methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature and solvent choice to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the acetamido group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
2-Acetamido-2-(oxetan-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the synthesis of polymers and other industrial materials.
Mécanisme D'action
The mechanism by which 2-Acetamido-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in various chemical reactions, allowing the compound to modify biological pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
2-Amino-2-(oxetan-3-yl)acetic acid: This compound is structurally similar but lacks the acetamido group.
3-Oxetaneacetic acid: Another related compound with a different substitution pattern on the oxetane ring.
Uniqueness: 2-Acetamido-2-(oxetan-3-yl)acetic acid is unique due to the presence of both the oxetane ring and the acetamido group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-acetamido-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-6(7(10)11)5-2-12-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
SSAKQWDWNNFTET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1COC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


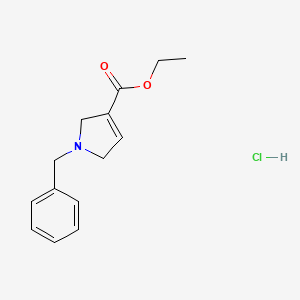

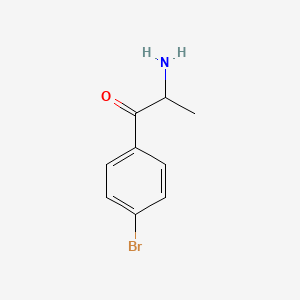
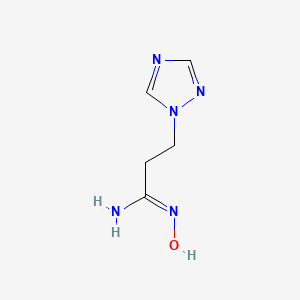
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
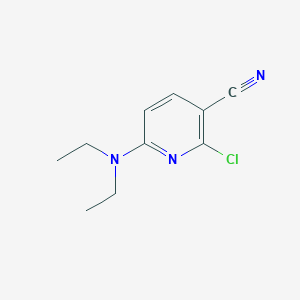





![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
